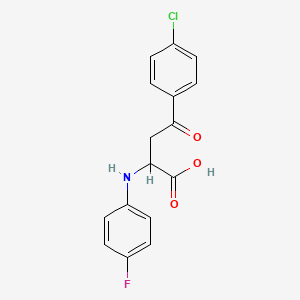

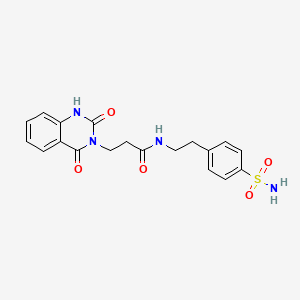

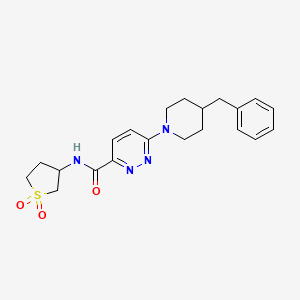

![molecular formula C24H23F3N2O2 B2977616 N-[4-(tert-butyl)phenyl]-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 338977-42-7](/img/structure/B2977616.png)

N-[4-(tert-butyl)phenyl]-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a pyridine derivative with a trifluoromethyl group and a tert-butyl group attached to the benzyl group. Pyridine derivatives are often used in pharmaceuticals and agrochemicals due to their wide range of biological activities .

Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the pyridine ring. The trifluoromethyl group is electron-withdrawing, which could affect the reactivity of the compound .Chemical Reactions Analysis

The compound could potentially undergo various organic reactions. For example, the trifluoromethyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could affect its solubility and stability .Scientific Research Applications

Polymer Synthesis and Properties

N-[4-(tert-butyl)phenyl]-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide plays a significant role in the synthesis of polymers, demonstrating its utility in producing materials with exceptional properties. For instance, the compound has been utilized in the creation of polyamides with flexible main-chain ether linkages and ortho-phenylene units, leading to materials that are noncrystalline, highly soluble in polar solvents, and capable of forming transparent, flexible, and tough films. These polymers exhibit high glass transition temperatures and excellent thermal stability, which makes them suitable for various advanced applications (Hsiao, Yang, & Chen, 2000; Liaw, Liaw, & Chen, 2000).

Reductive Cleavage of Aromatic Carboxamides

The reductive cleavage of aromatic carboxamides, including those derived from pyridine and related structures, showcases another application of this compound. It has been shown that tert-butyl acylcarbamates undergo regiospecific cleavage of their C(O)-N bonds under mild reductive conditions, leading to nearly quantitative yields of Boc-protected (benzyl)amine. This method represents a gentle and efficient approach for the cleavage of amides, further illustrating the compound's versatility in organic synthesis (Ragnarsson, Grehn, Maia, & Monteiro, 2001).

Chemical Synthesis and Modifications

The compound has also been employed in chemical synthesis and modifications, exemplified by its use in generating a variety of structurally diverse molecules. For example, nucleophilic substitutions and radical reactions of phenylazocarboxylates demonstrate the compound's utility in creating modified aromatic structures through both nucleophilic and radical pathways. These reactions enable the synthesis of azocarboxamides and the modification of the benzene ring, highlighting the compound's applicability in complex organic transformations (Jasch, Höfling, & Heinrich, 2012).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-(4-tert-butylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N2O2/c1-23(2,3)17-10-12-19(13-11-17)28-21(30)20-5-4-14-29(22(20)31)15-16-6-8-18(9-7-16)24(25,26)27/h4-14H,15H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOWAGBNZVGSSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2977537.png)

![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-enamide](/img/structure/B2977544.png)

![4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride](/img/structure/B2977547.png)

![N-(2,6-dimethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2977549.png)

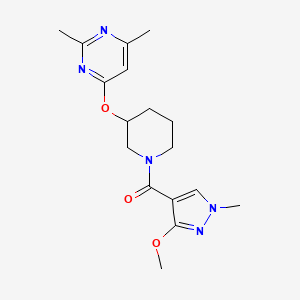

![5-Chloro-2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2977553.png)